molecular formula C9H15N B1470604 3-Cyclopentylidenepyrrolidine CAS No. 1535332-24-1

3-Cyclopentylidenepyrrolidine

Cat. No.: B1470604
CAS No.: 1535332-24-1
M. Wt: 137.22 g/mol
InChI Key: HZDWSAOHDJXBHA-UHFFFAOYSA-N
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Description

3-Cyclopentylidenepyrrolidine is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Cyclopentylidenepyrrolidine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The interaction with cytochrome P450 involves the binding of this compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the Akt signaling pathway, which plays a critical role in cell growth, survival, and metabolism . By interacting with key proteins in this pathway, this compound can alter the phosphorylation status of Akt, leading to changes in downstream signaling events. Furthermore, this compound has been observed to impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One notable mechanism is the binding of this compound to the active site of cytochrome P450 enzymes, leading to the formation of a stable enzyme-substrate complex . This interaction can result in either the inhibition or activation of the enzyme’s catalytic activity, depending on the specific context. Additionally, this compound has been shown to modulate the activity of transcription factors, thereby influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors . This degradation can lead to a decrease in the compound’s efficacy and alterations in its biochemical properties. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to participate in the metabolism of pyrimidine, a key component of nucleic acids . The interaction with pyrimidine metabolism involves the modulation of enzyme activity and changes in metabolite levels, which can influence cellular processes such as DNA synthesis and repair . Additionally, this compound has been observed to affect other metabolic pathways, including those related to amino acid and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with lipid transfer proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound is influenced by its interactions with these transporters, leading to its accumulation in certain tissues and organelles . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, including the mitochondria and nucleus . The targeting of this compound to these compartments is mediated by specific signals and post-translational modifications that direct its movement within the cell . The localization of this compound to the mitochondria, for example, can influence mitochondrial function and energy metabolism, while its presence in the nucleus can impact gene expression and cellular responses to environmental stimuli .

Properties

IUPAC Name

3-cyclopentylidenepyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-4-8(3-1)9-5-6-10-7-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDWSAOHDJXBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCNC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylidenepyrrolidine
Reactant of Route 2
3-Cyclopentylidenepyrrolidine
Reactant of Route 3
3-Cyclopentylidenepyrrolidine
Reactant of Route 4
3-Cyclopentylidenepyrrolidine
Reactant of Route 5
3-Cyclopentylidenepyrrolidine
Reactant of Route 6
3-Cyclopentylidenepyrrolidine

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